molecular formula C19H17NO4 B12752751 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester CAS No. 93663-77-5

3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B12752751
CAS No.: 93663-77-5
M. Wt: 323.3 g/mol
InChI Key: DNPHCWRYACLBDX-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its quinoline core structure, which is a fused ring system containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The quinoline core structure is known to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.

    2-Methoxyquinoline: Lacks the hydroxy group, affecting its reactivity and applications.

    Quinoline-2,4-dione: Contains two

Properties

CAS No.

93663-77-5

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-3-24-19(22)16-17(12-8-10-13(23-2)11-9-12)20-15-7-5-4-6-14(15)18(16)21/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

DNPHCWRYACLBDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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